![molecular formula C35H26N4S2 B289793 2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole, commonly known as DTT, is a synthetic compound with potential applications in scientific research. DTT belongs to the class of thiadiazole compounds, which have been extensively studied due to their diverse biological activities.
Mechanism of Action
The exact mechanism of action of DTT is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. DTT has been reported to inhibit the activity of several enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase. It has also been shown to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
DTT has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. DTT has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, DTT has been reported to exhibit antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms.
Advantages and Limitations for Lab Experiments
DTT has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. DTT is also stable under normal laboratory conditions and can be stored for an extended period without degradation. However, DTT has some limitations for lab experiments. It is toxic and should be handled with care. Additionally, DTT has limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of DTT. One potential direction is the synthesis of novel DTT derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of DTT and its derivatives. Additionally, DTT could be explored for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Finally, DTT could be used as a fluorescent probe for the detection of metal ions in environmental and biological samples.
Synthesis Methods
DTT can be synthesized by the reaction of 3,5-diphenyl-1,3,4-thiadiazol-2(3H)-amine with 2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole-2-thione. The reaction is carried out in the presence of a suitable solvent and a catalyst under reflux conditions. The resulting product is then purified by recrystallization to obtain DTT in high yield and purity.
Scientific Research Applications
DTT has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. DTT has also been investigated for its potential as a fluorescent probe for the detection of metal ions. Additionally, DTT has been used as a starting material for the synthesis of other thiadiazole derivatives with improved biological activities.
properties
Molecular Formula |
C35H26N4S2 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
2-[(E)-(3,5-diphenyl-1,3,4-thiadiazol-2-ylidene)methyl]-2,3,5-triphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C35H26N4S2/c1-6-16-27(17-7-1)33-36-38(30-22-12-4-13-23-30)32(40-33)26-35(29-20-10-3-11-21-29)39(31-24-14-5-15-25-31)37-34(41-35)28-18-8-2-9-19-28/h1-26H/b32-26+ |
InChI Key |
VCHNOBQIFJXXEC-HMZBKAONSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(/C(=C\C3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)/S2)C7=CC=CC=C7 |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=CC3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)S2)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=CC3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)S2)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)
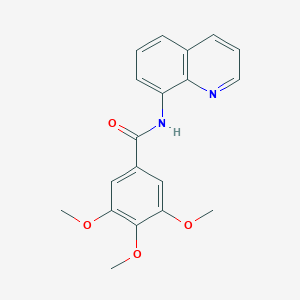


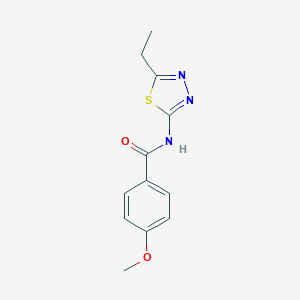
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
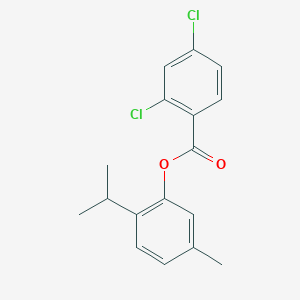

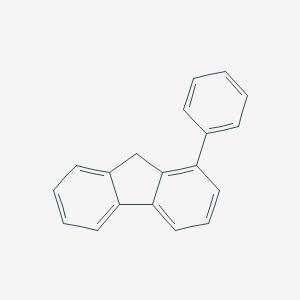
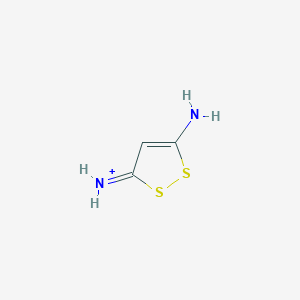
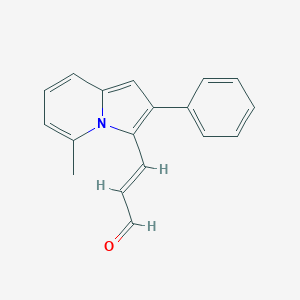

![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)